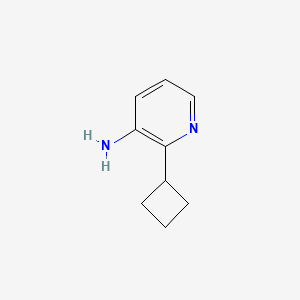

2-Cyclobutylpyridin-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutylpyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-2-6-11-9(8)7-3-1-4-7/h2,5-7H,1,3-4,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYAANHMSHPCRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Cyclobutylpyridin 3 Amine

De Novo Synthesis of the Pyridine (B92270) Core

Building the pyridine skeleton from acyclic precursors allows for the direct installation of the cyclobutyl and amine functionalities at the desired positions. This approach offers a high degree of control over the final substitution pattern.

Cyclization Approaches to 2,3-Disubstituted Pyridines

Several named reactions are available for the synthesis of substituted pyridines from acyclic starting materials. These methods typically involve the condensation of carbonyl compounds, enamines, and a nitrogen source.

One such method is the Kröhnke pyridine synthesis , which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297) wikipedia.orgdrugfuture.com. The reaction proceeds through a Michael addition followed by cyclization and aromatization to yield a polysubstituted pyridine wikipedia.org. To synthesize a 2-cyclobutyl-3-substituted pyridine, a potential precursor would be a cyclobutyl methyl ketone. The general mechanism begins with the enolization of the α-pyridinium methyl ketone, which then undergoes a 1,4-addition to an α,β-unsaturated ketone. The resulting 1,5-dicarbonyl intermediate reacts with ammonia (B1221849), cyclizes, and subsequently eliminates a pyridine molecule and water to form the aromatic pyridine ring wikipedia.org. While the Kröhnke synthesis is versatile, its application to the synthesis of 2-cyclobutylpyridin-3-amine would depend on the availability of suitable cyclobutyl-containing starting materials.

Another relevant method is the Bohlmann–Rahtz pyridine synthesis , which generates 2,3,6-trisubstituted pyridines from the reaction of an enamine with an ethynylketone wikipedia.orgorganic-chemistry.org. This two-step process first involves a condensation to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration wikipedia.orgyoutube.com. The use of an ethynylketone avoids the need for a separate oxidation step to achieve the aromatic pyridine ring organic-chemistry.org. For the synthesis of a 2-cyclobutylpyridine derivative, a cyclobutyl-substituted ethynylketone could be employed. The reaction's versatility has been improved through modifications that allow for one-pot procedures and the use of acid catalysis to lower the reaction temperature organic-chemistry.org.

The following table summarizes key aspects of these de novo pyridine syntheses:

| Named Reaction | Key Reactants | General Product | Potential for this compound Synthesis |

|---|---|---|---|

| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salt, α,β-Unsaturated carbonyl compound, Ammonium acetate | Polysubstituted pyridines | Requires a suitable cyclobutyl-containing α,β-unsaturated carbonyl or methyl ketone precursor. |

| Bohlmann–Rahtz Pyridine Synthesis | Enamine, Ethynylketone | 2,3,6-Trisubstituted pyridines | Could utilize a cyclobutyl-substituted ethynylketone as a key starting material. |

Strategies for Introducing the Cyclobutyl Moiety onto the Pyridine Ring

In the context of de novo synthesis, the cyclobutyl group would be incorporated into one of the acyclic precursors. For instance, in a Bohlmann-Rahtz type synthesis, a key starting material could be 1-cyclobutyl-2-propyn-1-one. The synthesis of such precursors would be a critical initial step.

Regioselective Amination at the Pyridine C3 Position

To obtain the final target molecule, an amino group must be introduced at the C3 position. In a de novo approach, this can be achieved by using a starting material that already contains a nitrogen functionality that can be converted to an amino group, or by using a nitrogen-containing reagent that becomes the C3-amino group upon cyclization. For example, the use of an enamine with a protected amino group in a Bohlmann-Rahtz synthesis could lead to a pyridine with a protected amino group at the C3 position, which can be subsequently deprotected.

Functionalization of Pre-existing Pyridine Derivatives

An alternative and often more convergent approach is to start with a readily available pyridine derivative and introduce the cyclobutyl and amino groups in a stepwise manner. This strategy relies on the regioselective functionalization of the pyridine ring.

Carbon-Carbon Bond Forming Reactions for Cyclobutyl Installation

The introduction of the cyclobutyl group at the C2 position of a pyridine ring can be accomplished through various cross-coupling reactions. These reactions typically involve the coupling of an organometallic reagent with a halopyridine.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. While traditionally used for aryl-aryl couplings, it has been extended to include alkyl groups. The coupling of a 2-halopyridine (e.g., 2-chloropyridine (B119429) or 2-bromopyridine) with a cyclobutylboron reagent, such as potassium cyclobutyltrifluoroborate, in the presence of a palladium catalyst can yield 2-cyclobutylpyridine nih.govnih.gov. The reaction typically employs a palladium(II) acetate or a similar palladium source, a phosphine (B1218219) ligand (e.g., RuPhos), and a base (e.g., cesium carbonate) in a suitable solvent system nih.gov.

Other notable palladium-catalyzed cross-coupling reactions that could be employed for the synthesis of 2-cyclobutylpyridine include:

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. A 2-halopyridine can be reacted with a cyclobutylzinc reagent in the presence of a palladium catalyst to form 2-cyclobutylpyridine researchgate.netorganic-chemistry.orgwikipedia.orgorgsyn.org. The organozinc reagents can be prepared from the corresponding Grignard reagents or organolithium compounds.

Kumada Coupling: This reaction utilizes a Grignard reagent as the organometallic partner. The reaction of a 2-halopyridine with cyclobutylmagnesium bromide, catalyzed by a nickel or palladium complex, would also afford 2-cyclobutylpyridine organic-chemistry.orgwikipedia.orgchem-station.com. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction chem-station.com.

The following table provides a summary of these cross-coupling reactions for the potential synthesis of 2-cyclobutylpyridine:

| Cross-Coupling Reaction | Organometallic Reagent | Pyridine Substrate | Catalyst |

|---|---|---|---|

| Suzuki-Miyaura | Potassium cyclobutyltrifluoroborate | 2-Halopyridine (Cl, Br) | Palladium(II) acetate / Phosphine ligand |

| Negishi | Cyclobutylzinc halide | 2-Halopyridine (Cl, Br, I) | Palladium(0) complex |

| Kumada | Cyclobutylmagnesium halide | 2-Halopyridine (Cl, Br, I) | Nickel(II) or Palladium(II) complex |

Once 2-cyclobutylpyridine is synthesized, the next step is the introduction of the amino group at the C3 position. This can be achieved through several methods, including the amination of a pre-functionalized pyridine or direct C-H amination. A plausible route would involve the halogenation of 2-cyclobutylpyridine at the C3 position, followed by an amination reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide and an amine wikipedia.orgorganic-chemistry.orgacsgcipr.orglibretexts.org. Thus, 3-bromo-2-cyclobutylpyridine (B6228883) could be reacted with ammonia or an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand to yield this compound acsgcipr.orgchemspider.com. This reaction is known for its broad substrate scope and functional group tolerance wikipedia.org.

Alternatively, nucleophilic aromatic substitution (SNAr) could be employed if the pyridine ring is sufficiently activated nih.govyoutube.comyoutube.comlibretexts.orgyoutube.com. For example, a 3-fluoro-2-cyclobutylpyridine bearing an electron-withdrawing group could react with ammonia or an amine nucleophile to displace the fluoride (B91410) and form the corresponding 3-aminopyridine (B143674) derivative nih.govlibretexts.org.

Nucleophilic Substitution Reactions for Cyclobutyl Introduction

The introduction of a cyclobutyl group at the C-2 position of a pyridine ring can be achieved through nucleophilic substitution reactions. The pyridine ring is inherently electron-deficient, particularly at the C-2 and C-4 positions, making it susceptible to attack by nucleophiles. stackexchange.comuoanbar.edu.iq This reactivity resembles a benzene (B151609) ring substituted with strong electron-withdrawing groups. uoanbar.edu.iq

The mechanism involves the attack of a cyclobutyl nucleophile, such as a cyclobutyl Grignard reagent (Cyclobutylmagnesium bromide) or cyclobutyllithium, on a pyridine derivative. The reaction typically targets an electrophilic pyridine ring, often one that contains a good leaving group (e.g., a halide) at the C-2 position. The stability of the intermediate anionic species, known as a Meisenheimer complex, is a key factor. For attack at the C-2 or C-4 positions, the negative charge can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This is not possible for attack at the C-3 position, making nucleophilic substitution at C-2 and C-4 highly favored. stackexchange.com

Another strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, making the C-2 position even more electrophilic and susceptible to attack by organometallic reagents. organic-chemistry.orgyoutube.com Subsequent removal of the N-oxide group yields the 2-substituted pyridine.

Table 1: Proposed Nucleophilic Substitution Routes for Cyclobutyl Introduction

| Starting Material | Reagent | Key Features |

|---|---|---|

| 2-Halopyridine (e.g., 2-chloropyridine) | Cyclobutylmagnesium bromide | Standard SNAr reaction; leaving group at target position. |

| Pyridine N-oxide | Cyclobutylmagnesium bromide | Activation of C-2 position; requires subsequent deoxygenation. organic-chemistry.org |

Carbon-Nitrogen Bond Forming Reactions for Amine Introduction

Once the 2-cyclobutylpyridine scaffold is in place, the 3-amino group is typically introduced via modern cross-coupling reactions or classical methods. These methods generally start from a 2-cyclobutyl-3-halopyridine intermediate.

Buchwald-Hartwig Amination and Related Processes

The Buchwald-Hartwig amination is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods. wikipedia.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.netyoutube.com

For the synthesis of this compound, the process would involve the coupling of 2-cyclobutyl-3-bromopyridine with an ammonia equivalent or a protected amine. The choice of ligand is critical for the reaction's success; bulky, electron-rich phosphine ligands developed by Buchwald's group (e.g., XPhos, SPhos) are known to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. youtube.com

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precatalyst | Pd2(dba)3, Pd(OAc)2 | Source of catalytic Pd(0) species. |

| Ligand | XPhos, SPhos, BINAP, dppf | Stabilizes the catalyst, enhances reactivity and scope. wikipedia.orgyoutube.com |

| Base | NaOt-Bu, K3PO4, Cs2CO3 | Promotes deprotonation of the amine and catalyst turnover. researchgate.net |

| Amine Source | Ammonia, Benzophenone imine, LiN(SiMe3)2 | Provides the nitrogen atom for the amino group. organic-chemistry.org |

| Solvent | Toluene, Dioxane | Aprotic, non-coordinating solvents are typical. |

Ullmann-Goldberg Amination Analogs

The Ullmann condensation, and its amination variant the Goldberg reaction, is a copper-catalyzed method for forming C-N bonds. wikipedia.orgnih.gov While it is one of the oldest cross-coupling reactions, traditional Ullmann conditions often required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov

Modern advancements have led to the development of milder, more efficient catalytic systems. These improved protocols often use soluble copper(I) salts (e.g., CuI) in combination with ligands, such as diamines or phenanthroline, which stabilize the copper catalyst and facilitate the reaction at lower temperatures. wikipedia.org Ultrasound assistance has also been shown to promote the reaction, leading to good yields in shorter times. nih.gov For the synthesis of this compound, a 2-cyclobutyl-3-iodopyridine would typically be reacted with an amine source in the presence of a copper catalyst and a base.

Functional Group Interconversions of Pyridine Precursors

An alternative to direct C-N bond formation is the synthesis of a 2-cyclobutylpyridine bearing a precursor functional group at the 3-position, which can then be converted to the desired amine. Common precursors include nitro (-NO₂) and nitrile (-CN) groups.

The reduction of a 3-nitropyridine (B142982) derivative is a common method for preparing 3-aminopyridines. A variety of reducing agents can be employed for this transformation. Classical methods often use metals in acidic media, such as iron powder in acetic acid or hydrochloric acid. mdpi.orgresearchgate.net These methods are often high-yielding and cost-effective. Other approaches include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or electrochemical reduction in an acidic solution, which can offer a more controlled process. google.com

Similarly, a 3-cyanopyridine (B1664610) can be reduced to a 3-(aminomethyl)pyridine, although direct conversion to a 3-aminopyridine is less common. However, the cyano group can be hydrolyzed to an amide and then subjected to a Hofmann rearrangement. A more direct, albeit specialized, method involves the one-step conversion of cyanopyridine to aminopyridine using sodium tungstate (B81510) as a catalyst in an aqueous sodium hypochlorite (B82951) solution. google.com

Table 3: Functional Group Interconversion Methods for Amine Synthesis

| Precursor Group | Reagent/Method | Product | Key Features |

|---|---|---|---|

| Nitro (-NO₂) | Fe / CH₃COOH | Amine (-NH₂) | Classical, high-yielding reduction. mdpi.org |

| Nitro (-NO₂) | H₂, Pd/C | Amine (-NH₂) | Catalytic hydrogenation; clean conversion. |

| Nitro (-NO₂) | Electrochemical Reduction | Amine (-NH₂) | Can be performed under controlled conditions. google.com |

Chemo- and Regioselectivity Considerations in this compound Synthesis

The synthesis of a specifically substituted pyridine like this compound requires careful control over both chemo- and regioselectivity. The inherent electronic properties of the pyridine ring dictate its reactivity. Electrophilic substitution, such as nitration, preferentially occurs at the C-3 position, while nucleophilic substitution is strongly directed to the C-2 and C-4 positions. uoanbar.edu.iq

This divergent reactivity presents a strategic challenge. For instance, one cannot simply introduce a cyclobutyl group via an electrophilic reaction and an amino group via a nucleophilic one and expect the desired 2,3-disubstitution pattern. Therefore, a multi-step, controlled approach is necessary.

A common strategy involves the following considerations:

Initial Functionalization: Start with a pyridine derivative that allows for selective introduction of the first substituent. For the cyclobutyl group at C-2, a nucleophilic substitution on a 2-halopyridine is a logical choice due to the ring's inherent preference for C-2 attack. quimicaorganica.org

Introduction of the Second Handle: Once the C-2 position is occupied, a second functional group "handle" must be present or introduced at the C-3 position. This is often a halogen (e.g., bromine or iodine) that can later be converted to the amine via cross-coupling (Buchwald-Hartwig or Ullmann).

Order of Events: The order of introducing the substituents is critical. It is often more feasible to construct the C-C bond (pyridine-cyclobutyl) first, followed by the C-N bond (pyridine-amine), as the cross-coupling reactions for amination are highly reliable and selective for the position of the halide.

Avoiding Side Reactions: The choice of reagents and conditions must be managed to prevent unwanted reactions on other parts of the molecule. For example, when performing a nucleophilic addition of a cyclobutyl organometallic, conditions must be controlled to avoid over-alkylation or attack at the C-6 position if it is unsubstituted.

The use of directing groups or the temporary modification of the pyridine ring (e.g., N-oxidation) can also be employed to override the natural regiochemical preferences and achieve otherwise difficult substitution patterns. nih.gov

Sustainable and Green Chemistry Approaches in Synthetic Routes to Pyridinamines

The synthesis of pyridines and their derivatives is increasingly being viewed through the lens of green and sustainable chemistry. nih.gov Traditional methods often rely on hazardous solvents, toxic reagents, and harsh conditions, leading to significant environmental impact. rasayanjournal.co.in Modern research focuses on developing more eco-friendly alternatives.

Key green chemistry approaches applicable to pyridinamine synthesis include:

Microwave-Assisted Synthesis: Using microwave irradiation as an energy source can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. rasayanjournal.co.inmdpi.com One-pot reactions under solvent-free microwave conditions have been developed for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives. semanticscholar.org

Use of Greener Solvents: Replacing hazardous and volatile organic solvents with more benign alternatives like water, ethanol, or ionic liquids is a core principle of green chemistry. benthamscience.com Ionic liquids, in particular, are gaining attention as they can act as both the solvent and catalyst, are non-volatile, and can often be recycled. benthamscience.com

Catalysis: The use of catalysts (as opposed to stoichiometric reagents) is inherently green as it reduces waste. Developing highly efficient and recyclable catalysts for key steps like C-N coupling is an active area of research. mdpi.com

Multicomponent Reactions (MCRs): MCRs, where three or more reactants are combined in a single step to form a product, are highly atom-economical and efficient. rasayanjournal.co.in They reduce the number of synthetic steps, minimizing solvent use and waste generation.

Renewable Feedstocks: A long-term goal of sustainable chemistry is to produce valuable chemicals from renewable resources. Research has demonstrated the feasibility of producing pyridines from glycerol (B35011) (a byproduct of biodiesel production) and ammonia over zeolite catalysts, offering a potential bio-based route to the pyridine core. rsc.org

By incorporating these principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally responsible.

Reactivity and Derivatization of 2 Cyclobutylpyridin 3 Amine

Reactivity at the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom is a key determinant of the molecule's reactivity, participating in protonation, alkylation, acylation, and coordination with metal centers.

Protonation and Basicity Investigations

The nitrogen atom of the pyridine ring in 2-Cyclobutylpyridin-3-amine can be protonated by acids. The basicity of this nitrogen is influenced by the electronic properties of the substituents on the pyridine ring. In pyridine itself, the lone pair of electrons on the nitrogen is in an sp2 hybrid orbital and is not part of the aromatic π system, making it available for protonation. ucalgary.ca The pKa of the conjugate acid of pyridine is approximately 5.2. ucalgary.ca For 3-aminopyridine (B143674), the amino group, being an electron-donating group, slightly increases the basicity of the ring nitrogen.

Investigations into the basicity of similar pyridine derivatives show that electron-donating groups enhance basicity, while electron-withdrawing groups decrease it. uomustansiriyah.edu.iq The cyclobutyl group at the 2-position is generally considered to be a weak electron-donating group, which would be expected to slightly increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine.

Table 1: Comparison of pKa Values of Pyridine and Related Compounds

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.2 | ucalgary.ca |

| 3-Aminopyridine | ~5.7 (predicted) | reddit.com |

| Piperidine | 11.2 | ucalgary.ca |

This table provides a general comparison of basicity. The exact pKa of this compound would require experimental determination.

N-Alkylation and N-Acylation Reactions

The pyridine nitrogen of this compound can act as a nucleophile and react with electrophiles such as alkyl halides and acyl chlorides.

N-Alkylation: This reaction involves the treatment of the pyridine derivative with an alkylating agent, such as an alkyl halide, to form a quaternary pyridinium (B92312) salt. uomustansiriyah.edu.iqlibretexts.org These reactions are typically carried out in a suitable solvent, and the reactivity can be influenced by the nature of the alkylating agent and the reaction conditions. nih.govnih.gov The N-alkylation of amines with alcohols, often catalyzed by transition metals like ruthenium or iridium, represents a greener alternative to the use of alkyl halides. nih.govnih.gov

N-Acylation: Reaction with acylating agents, such as acyl chlorides or acid anhydrides, results in the formation of N-acylpyridinium salts. researchgate.net These salts can be useful intermediates in organic synthesis. The acylation of amines is a widely researched reaction due to the prevalence of the amide bond in chemistry and biology. researchgate.net

Table 2: Examples of N-Alkylation and N-Acylation Reactions of Pyridine Derivatives

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Methyl iodide | N-methylpyridinium salt |

| N-Alkylation | Benzyl bromide | N-benzylpyridinium salt |

| N-Acylation | Acetyl chloride | N-acetylpyridinium salt |

| N-Acylation | Acetic anhydride | N-acetylpyridinium salt |

Coordination Chemistry with Metal Centers

The lone pair of electrons on the pyridine nitrogen allows this compound to act as a ligand in coordination complexes with various metal centers. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. nih.govmdpi.com The coordination can lead to the formation of complexes with diverse geometries and electronic properties, which can be influenced by the steric and electronic nature of the substituents on the pyridine ring. nih.govnih.gov

For instance, the coordination chemistry of multidentate amine ligands with group 1 metal cations has been investigated, revealing versatile coordination modes. nih.gov The geometry of the ligand field can influence the redox state of the metal ion. nih.gov The study of copper(II) coordination chemistry with secondary amines has also been a subject of interest. mdpi.com

Reactivity of the Primary Amine Functionality

The primary amine group at the 3-position of the pyridine ring is a key site for a variety of chemical transformations, primarily involving its nucleophilic character.

Electrophilic Reactions (e.g., Acylation, Sulfonamidation, Imine Formation)

The lone pair of electrons on the nitrogen of the primary amine makes it a potent nucleophile, readily reacting with a range of electrophiles.

Acylation: The primary amine of this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides to form the corresponding amides. researchgate.net This is a common and robust reaction for the derivatization of primary amines.

Sulfonamidation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, in the presence of a base yields sulfonamides. msu.edu This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. msu.edu

Imine Formation: Primary amines react with aldehydes and ketones in a reversible, often acid-catalyzed, reaction to form imines, also known as Schiff bases. chemistrysteps.comopenstax.org This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. youtube.comyoutube.com The formation of imines is a fundamental reaction in organic chemistry and is prevalent in biological systems. openstax.org The reaction of carbon dioxide with primary amines can reversibly form alkyl-ammonium carbamates, which has been shown to reduce the amine's reactivity in imine synthesis. mdpi.com

Table 3: Electrophilic Reactions of the Primary Amine Group

| Reaction Type | Electrophilic Reagent | Functional Group Formed |

| Acylation | Acyl chloride | Amide |

| Acylation | Acid anhydride | Amide |

| Sulfonamidation | Sulfonyl chloride | Sulfonamide |

| Imine Formation | Aldehyde | Imine (Schiff base) |

| Imine Formation | Ketone | Imine (Schiff base) |

Nucleophilic Reactions Involving the Amine Lone Pair

The nucleophilicity of the primary amine is a central feature of its reactivity. libretexts.orgfiveable.me Amines are generally stronger nucleophiles than alcohols due to the greater availability of the lone pair of electrons on the nitrogen atom. fiveable.me

The lone pair of the primary amine can participate in nucleophilic substitution reactions, for example, with alkyl halides. However, these reactions can be difficult to control as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgyoutube.com

The nucleophilicity of amines is influenced by steric and electronic factors. fiveable.me Primary amines are generally more nucleophilic than secondary amines, which are in turn more nucleophilic than tertiary amines, largely due to decreasing steric hindrance. fiveable.me Electron-donating groups on the molecule can enhance nucleophilicity, while electron-withdrawing groups can decrease it. uomustansiriyah.edu.iqfiveable.me

Derivatization for Spectroscopic Tagging and Enhanced Stability

The primary amino group at the 3-position is the most reactive site for derivatization. Such modifications are often employed to append spectroscopic tags for analytical purposes or to enhance the compound's stability by masking the reactive amine.

Spectroscopic Tagging: Derivatization is a common strategy to improve detection and quantification in analytical techniques like HPLC and mass spectrometry. For primary amines like this compound, various reagents can be used to introduce chromophores (for UV-Vis detection), fluorophores (for fluorescence detection), or moieties that enhance ionization efficiency for mass spectrometry.

Enhanced Stability: The primary amine can be susceptible to oxidation or unwanted side reactions. Conversion to a more stable functional group, such as an amide or a sulfonamide, can protect the amine functionality during subsequent synthetic steps. For instance, reaction with benzenesulfonyl chloride in the Hinsberg test not only confirms it as a primary amine but also yields a stable sulfonamide derivative unl.pt. Furthermore, the reversible reaction of primary amines with carbon dioxide to form alkylammonium carbamates can temporarily reduce amine reactivity, offering a "green" protection strategy acs.org. In some contexts, derivatization can lead to the formation of exceptionally stable intermediates, such as hemiaminals, particularly when reacted with aldehydes bearing electron-withdrawing groups ntnu.no.

Below is a table summarizing potential derivatization strategies:

Table 1: Derivatization Strategies for this compound

| Derivatization Goal | Reagent Class | Resulting Functional Group | Purpose |

|---|---|---|---|

| Spectroscopic Tagging (UV-Vis) | Acyl Halides, Anhydrides | Amide | Introduction of a chromophore. |

| Spectroscopic Tagging (Fluorescence) | Dansyl Chloride, Fluorescamine | Sulfonamide, Fluorophore | High-sensitivity detection. |

| Enhanced Stability / Protection | Acyl Halides, Sulfonyl Halides | Amide, Sulfonamide | Masking amine reactivity. |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring's reactivity towards aromatic substitution is significantly influenced by its substituents. The nitrogen heteroatom inherently makes the ring electron-deficient and less reactive towards electrophiles than benzene (B151609), while being more susceptible to nucleophilic attack, especially at the 2- and 4-positions stackexchange.comquora.com.

Electrophilic Aromatic Substitution (EAS): The reactivity of the pyridine ring in this compound towards electrophiles is dominated by the powerful activating effect of the 3-amino group. The amino group is a strong ortho-, para-director. The 2-cyclobutyl group is a weak activating group and is also an ortho-, para-director.

Position 2: Blocked by the cyclobutyl group.

Position 4 (para to amino, ortho to cyclobutyl): Strongly activated.

Position 5 (ortho to cyclobutyl): Moderately activated.

Position 6 (ortho to amino): Strongly activated.

Therefore, electrophilic substitution is strongly favored at the 4- and 6-positions. The reaction requires careful pH control, as protonation of the ring nitrogen under acidic conditions would create a pyridinium ion, severely deactivating the ring to electrophilic attack uoanbar.edu.iq.

Nucleophilic Aromatic Substitution (NAS): The pyridine ring is inherently activated for nucleophilic attack at the 2- and 4-positions chemistry-online.comquimicaorganica.org. However, the presence of two electron-donating groups (amino and cyclobutyl) decreases the ring's electrophilicity, making it less reactive towards nucleophiles than unsubstituted pyridine. NAS would generally require a good leaving group (e.g., a halide) at an activated position (2, 4, or 6). A classic example of nucleophilic substitution on an activated pyridine is the Chichibabin reaction, where an amide anion attacks the pyridine ring, typically at the 2-position, to install an amino group chemistry-online.com. For this compound, this reaction is unlikely to proceed at the already substituted 2-position.

Table 2: Predicted Regioselectivity of Aromatic Substitution

| Reaction Type | Directing Groups' Influence | Predicted Major Product(s) |

|---|---|---|

| Electrophilic Aromatic Substitution | Amino (strong activator, o,p-director), Cyclobutyl (weak activator, o,p-director) | Substitution at C4 and C6 positions. |

C-H Functionalization of the Pyridine and Cyclobutyl Moieties

Modern synthetic methods allow for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates.

Pyridine Ring C-H Functionalization: While electrophilic substitution is directed by the existing groups, transition-metal-catalyzed C-H activation can offer alternative selectivities. The nitrogen atom of the pyridine can act as a directing group, often favoring functionalization at the C2 or C6 positions. However, the existing substitution pattern of this compound presents steric challenges and electronic biases that would need to be overcome.

Cyclobutyl Moiety C-H Functionalization: The C-H bonds on the cyclobutyl ring are potential sites for functionalization. The C-H bonds at the 1-position (benzylic-like) are activated and are prime targets for such reactions. Catalyst-controlled C-H insertion reactions, for example using rhodium-bound carbenes, have been shown to be effective for functionalizing cyclobutanes nih.gov. These methods can be highly regioselective, allowing for functionalization at either the C1 (tertiary) or C3 (secondary) positions of an arylcyclobutane, simply by changing the rhodium catalyst's ligand framework nih.gov. Palladium-catalyzed C(sp³)–H arylation has also been demonstrated on cyclobutane (B1203170) scaffolds, guided by a directing group chemrxiv.org.

Alkyl Group C-H Functionalization: The C-H bonds of the cyclobutyl group alpha to the pyridine ring (the benzylic position) are susceptible to functionalization. For instance, direct C(sp³)–H allylic alkylation has been demonstrated for 2-alkylpyridines, proceeding through a tandem nucleophilic substitution and aza-Cope rearrangement, which could be applicable here nih.gov.

Stereochemical Aspects of Reactions Involving the Cyclobutyl Group

Reactions that introduce a new substituent onto the cyclobutyl ring can create new stereocenters, making the stereochemical outcome a critical consideration. The puckered, non-planar nature of the cyclobutane ring can lead to distinct diastereomeric products.

Diastereoselectivity in C-H Functionalization: Catalyst-controlled C-H functionalization can provide excellent stereocontrol. For example, methods have been developed for the stereospecific synthesis of cis-1,3-difunctionalized cyclobutanes nih.govresearchgate.net. The choice of catalyst and directing group can selectively generate either cis or trans products. In intermolecular C-H insertion reactions on arylcyclobutanes, both 1,1-disubstituted and cis-1,3-disubstituted products can be accessed with high enantiomeric excess by selecting the appropriate rhodium catalyst nih.gov.

Reactions at the Benzylic-like Position: If the tertiary C-H bond at the point of attachment to the pyridine ring is functionalized, a new chiral center is created. The approach of reagents to this center may be influenced by the adjacent pyridine ring, potentially leading to diastereoselective outcomes.

Conformational Control: The cyclobutane ring exists as a mixture of interconverting puckered conformers. The stereochemical outcome of reactions can be influenced by the relative stability of these conformers and the transition states leading to the products. Stereoselective cyclopropanation reactions, for example, are known to be influenced by the conformation of cyclic substrates unl.pt. The principles of stereoselectivity, where one stereoisomer is formed preferentially over another, are paramount in such transformations masterorganicchemistry.com.

Computational and Theoretical Studies of 2 Cyclobutylpyridin 3 Amine

Electronic Structure and Molecular Conformation Analysis

A comprehensive understanding of a molecule's electronic structure and conformational possibilities is crucial for predicting its chemical behavior. For 2-Cyclobutylpyridin-3-amine, such an analysis would involve several key computational investigations.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of computational chemistry for predicting the electronic properties of molecules. mdpi.com A typical study would involve optimizing the geometry of this compound to find its lowest energy structure. From this optimized geometry, various ground state properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment could be determined. This information is fundamental to understanding the molecule's reactivity and potential for intermolecular interactions. At present, such DFT data for this compound is not available in the scientific literature.

Conformational Analysis of the Cyclobutyl and Amine Rotations

The flexibility of the cyclobutyl group and the rotation around the carbon-nitrogen bond of the amine group introduce multiple possible conformations for this compound. A thorough conformational analysis would be necessary to identify the most stable conformers and the energy barriers between them. This type of study is essential for understanding how the molecule's shape influences its interactions with other molecules. Research on other substituted pyridines has demonstrated the importance of such analyses, but specific studies on this compound are absent.

Intermolecular Interactions and Hydrogen Bonding Networks

The amine group in this compound can act as both a hydrogen bond donor and acceptor, suggesting the potential for the formation of complex hydrogen bonding networks in the solid state or in solution. Computational studies could predict the geometry and strength of these interactions, which are critical for understanding the compound's physical properties, such as its melting point and solubility. While the principles of hydrogen bonding in aminopyridines are well-established, specific computational models for this compound have not been published.

Prediction of Spectroscopic Properties

Computational methods are also invaluable for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Theoretical ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts

Theoretical calculations of NMR chemical shifts are a powerful tool for confirming molecular structures. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, the ¹H and ¹³C NMR spectra can be predicted. Comparing these predicted spectra with experimental data can provide unambiguous structural confirmation. However, no such theoretical NMR data has been reported for this compound.

Vibrational Spectroscopy (IR, Raman) Frequency Predictions

Computational predictions of infrared (IR) and Raman spectra are based on the calculation of the vibrational frequencies of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be correlated with the peaks observed in experimental spectra. This allows for a detailed assignment of the spectral features and provides insights into the molecule's bonding and structure. To date, there are no published computational studies reporting the predicted IR and Raman frequencies for this compound.

Mechanistic Insights into Chemical Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. For a molecule such as this compound, theoretical studies can map out the energetic landscape of its formation or subsequent reactions, offering insights that are often difficult to obtain through experimental means alone. These studies typically involve quantum mechanical calculations to identify stable molecules, intermediates, and the transition states that connect them.

The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. Its characterization is fundamental to understanding reaction mechanisms. For the synthesis of substituted aminopyridines, such as through multicomponent reactions or Chichibabin-type aminations, computational methods can model the proposed intermediates and the transition states linking them. mdpi.com

A key feature of a computationally located transition state is the presence of a single imaginary frequency in the vibrational analysis. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, effectively the vibration that pulls the reactants through the transition state to form the products. The geometry of the TS reveals the precise arrangement of atoms at the moment of bond formation or cleavage, offering a snapshot of the chemical transformation.

Table 1: Hypothetical Transition State Data for a Key Formation Step of a Substituted Pyridine (B92270) Ring

| Parameter | Value | Description |

| Energy of Reactants | -1250.45 Ha | The sum of the electronic energies of the starting materials. |

| Energy of Transition State | -1250.39 Ha | The electronic energy at the highest point of the reaction pathway. |

| Energy of Products | -1250.60 Ha | The sum of the electronic energies of the reaction products. |

| Imaginary Frequency | -350.2 cm⁻¹ | The single negative frequency confirming the structure as a true transition state. |

| Key Bond Distances in TS | C-N: 1.85 Å; C-C: 1.92 Å | Elongated bond lengths characteristic of bonds being formed or broken. |

Note: Data in this table is illustrative and does not represent experimentally verified values for this compound.

The energy barrier, calculated as the difference in energy between the transition state and the reactants, is a crucial determinant of the reaction rate. A higher barrier implies a slower reaction. By comparing the energy barriers for different possible pathways (e.g., pathways leading to different regioisomers), computational chemists can predict the selectivity of a reaction. For instance, density functional theory (DFT) has been used to investigate the regioselectivity of cycloaddition reactions by comparing the Gibbs free energy profiles of competing pathways. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Related Aminopyridines

While mechanistic studies focus on chemical transformations, Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational techniques central to drug discovery, aiming to correlate a molecule's structure with its biological activity. wikipedia.org Aminopyridines are a class of compounds with a vast array of biological and pharmacological effects, making them ideal candidates for such studies. rsc.orgresearchgate.netsciencepublishinggroup.com These models can predict the activity of new, unsynthesized compounds, thereby guiding medicinal chemistry efforts. nih.gov

The foundation of any QSAR model is the numerical representation of molecular structure using molecular descriptors or fingerprints. libretexts.org

Molecular Descriptors : These are calculated properties that can be physicochemical (e.g., LogP, polar surface area), topological (e.g., branching indices), or 3D-dimensional (e.g., molecular shape). frontiersin.org They aim to capture the essential features of a molecule that govern its interaction with a biological target.

Molecular Fingerprints : A fingerprint is a bit string where each bit represents the presence or absence of a specific structural feature or substructure. libretexts.orgcambridgemedchemconsulting.com Path-based fingerprints encode linear sequences of atoms, while circular fingerprints, like Extended-Connectivity Fingerprints (ECFP), encode the atomic environment around each atom up to a certain diameter. libretexts.orgnih.gov

Table 2: Examples of Common Molecular Descriptors and Fingerprints

| Type | Name/Example | Description |

| 1D Descriptor | Molecular Weight | The sum of the atomic weights of all atoms in a molecule. |

| 2D Descriptor | LogP (octanol-water partition coefficient) | A measure of a molecule's lipophilicity. |

| 3D Descriptor | Polar Surface Area (PSA) | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Fingerprint | MACCS Keys | A set of 166 predefined structural keys representing common functional groups and structural features. frontiersin.org |

| Fingerprint | ECFP4 | A circular fingerprint that encodes circular substructures around each atom up to a diameter of 4 bonds. nih.gov |

These descriptors and fingerprints serve as the independent variables in the mathematical models that constitute a QSAR. nih.gov

Once descriptors are calculated for a set of molecules with known activities (a training set), a statistical method is used to build the predictive model. While simple models might use Multiple Linear Regression (MLR), complex biological data often involves non-linear relationships. Kernel Partial Least Squares (KPLS) is a powerful machine learning technique that can effectively model such non-linearities. nih.govresearchgate.net

KPLS is an extension of the linear PLS method. jmlr.org It operates by implicitly mapping the descriptor data into a higher-dimensional feature space where the relationship between structure and activity may become linear. This is achieved through the use of a kernel function. semanticscholar.org KPLS is particularly useful in situations with a large number of descriptors and potential multicollinearity among them. jmlr.orgnih.gov Studies have shown that KPLS can be successfully applied to predict various biological outcomes, such as drug metabolism. nih.gov

Table 3: Comparison of Selected Regression Techniques in QSAR

| Method | Linearity | Key Feature | Common Use Case |

| Multiple Linear Regression (MLR) | Linear | Simple to interpret, provides a direct equation relating descriptors to activity. | Simple datasets with few, non-correlated descriptors. |

| Partial Least Squares (PLS) | Linear | Handles large numbers of correlated descriptors by projecting them onto a smaller number of latent variables. jmlr.org | Datasets where the number of descriptors exceeds the number of compounds. |

| Kernel Partial Least Squares (KPLS) | Non-linear | Uses a kernel function to model complex, non-linear relationships between descriptors and activity. semanticscholar.orgnih.gov | Complex structure-activity landscapes where linear models are insufficient. |

In a 3D-QSAR study, a set of aligned molecules is placed in a 3D grid. At each grid point, steric and electrostatic interaction energies with a probe atom are calculated, generating molecular fields. The resulting data is then analyzed using PLS to create a model that correlates variations in these fields with changes in biological activity.

The results are often visualized as 3D contour maps. These maps highlight regions where, for example:

Green contours indicate that steric bulk is favorable for activity.

Yellow contours show where steric bulk is detrimental.

Blue contours represent regions where positive electrostatic potential is preferred.

Red contours indicate where negative electrostatic potential is beneficial.

This atomic-level feedback is invaluable for rational drug design, allowing chemists to modify a lead compound like an aminopyridine derivative to enhance its potency by adding or removing functional groups in the regions highlighted by the model. nih.gov

Common Pharmacophore Hypothesis Development

In the realm of computational drug design, the development of a common pharmacophore hypothesis serves as a crucial step in identifying the key molecular features responsible for the biological activity of a series of compounds. For this compound and its analogs, this process involves defining the spatial arrangement of essential chemical features that are critical for their interaction with a specific biological target. Although direct pharmacophore modeling studies on this compound are not extensively documented in publicly available literature, a robust hypothesis can be constructed based on the well-established pharmacophoric features of structurally related aminopyridine and aminopyrimidine derivatives, which are known to act as inhibitors of various protein kinases and other enzymes. nih.govnih.govnih.gov

A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to exhibit a specific biological activity. dovepress.com These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). The development of a common pharmacophore hypothesis for this compound would involve the identification and spatial arrangement of these features within its three-dimensional structure.

Based on the analysis of analogous structures in medicinal chemistry, a putative pharmacophore model for this compound can be proposed. The pyridine ring nitrogen atom is a prominent hydrogen bond acceptor, a feature frequently observed in kinase inhibitors that interact with the hinge region of the ATP-binding site. nih.govresearchgate.net The exocyclic amino group at the 3-position of the pyridine ring can act as a hydrogen bond donor, further anchoring the ligand within the target's binding pocket. The cyclobutyl group at the 2-position provides a distinct hydrophobic feature, which can engage in van der Waals interactions with nonpolar residues in the active site. The pyridine ring itself contributes as an aromatic feature.

The spatial relationship between these pharmacophoric features is critical for biological activity. The distances and angles between the hydrogen bond acceptor, hydrogen bond donor, and the hydrophobic center define the specific three-dimensional orientation required for optimal binding.

Hypothetical Pharmacophore Model for this compound

A plausible pharmacophore model for this compound and its derivatives would likely consist of the following features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the nitrogen atom of the pyridine ring.

One Hydrogen Bond Donor (HBD): Corresponding to the primary amine group.

One Hydrophobic Feature (HY): Represented by the cyclobutyl moiety.

One Aromatic Ring (AR): The pyridine ring itself.

The development of such a model is typically performed using specialized software that aligns a set of active molecules and identifies the common chemical features that are spatially conserved. who.int The resulting hypothesis can then be used as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity. scienceopen.comtbzmed.ac.ir

The following tables provide a representative, though hypothetical, overview of the data that would be generated during a pharmacophore hypothesis development study for a series of aminopyridine-based compounds.

Table 1: Pharmacophoric Feature Definitions

| Feature ID | Feature Type | Chemical Group Correspondence |

| HBA_1 | Hydrogen Bond Acceptor | Pyridine Nitrogen |

| HBD_1 | Hydrogen Bond Donor | 3-Amino Group |

| HY_1 | Hydrophobic | Cyclobutyl Ring |

| AR_1 | Aromatic Ring | Pyridine Ring |

Table 2: Inter-feature Distance Constraints (Hypothetical)

This table illustrates the hypothetical distances between the key pharmacophoric features, which are crucial for defining the 3D arrangement required for activity.

| Feature 1 | Feature 2 | Distance (Å) |

| HBA_1 | HBD_1 | 2.8 - 3.5 |

| HBA_1 | HY_1 | 4.5 - 5.2 |

| HBD_1 | HY_1 | 3.0 - 4.0 |

| HBA_1 | AR_1 | 0.0 |

Table 3: Statistical Validation of a Hypothetical 3D-QSAR Pharmacophore Model

Quantitative Structure-Activity Relationship (QSAR) models are often developed in conjunction with pharmacophore hypotheses to correlate the 3D features with the biological activity of the compounds. nih.govnih.gov A statistically significant 3D-QSAR model would validate the predictive power of the pharmacophore hypothesis.

| Statistical Parameter | Value | Description |

| Correlation coefficient (R²) | 0.92 | A measure of the goodness of fit of the model. |

| Cross-validation coeff. (Q²) | 0.85 | An indicator of the predictive ability of the model, determined by internal cross-validation. |

| F value | 175 | The Fisher's F-test value, indicating the statistical significance of the model. |

| Predictive R² (R²_pred) | 0.70 | A measure of the predictive power of the model on an external test set of compounds. nih.gov |

The development and validation of such a common pharmacophore hypothesis are instrumental in guiding the rational design of new and more potent analogs of this compound for various therapeutic targets. mdma.chnih.gov

Advanced Analytical Characterization in 2 Cyclobutylpyridin 3 Amine Research

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for separating 2-Cyclobutylpyridin-3-amine from starting materials, byproducts, and degradants, as well as for resolving stereoisomers. The selection of a specific technique is dictated by the physicochemical properties of the analyte and the analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and stability of this compound. Due to the polar and basic nature of the amine and pyridine (B92270) functionalities, reversed-phase HPLC (RP-HPLC) is the most common approach. Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), peak shape, and sensitivity.

Key considerations in method development include:

Stationary Phase: C18 (octadecylsilane) columns are a common starting point, offering robust hydrophobic retention. For increased retention of polar compounds or alternative selectivity, phenyl-hexyl or embedded polar group (EPG) columns may be explored.

Mobile Phase: A typical mobile phase consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. To ensure good peak shape for the basic analyte, a buffer or pH modifier is essential. Formic acid, trifluoroacetic acid (TFA), or ammonium (B1175870) formate (B1220265) buffers are frequently used to maintain a low pH, protonating the amine and pyridine nitrogen to reduce peak tailing.

Detection: The pyridine ring in this compound contains a chromophore, making it readily detectable by UV-Vis spectroscopy, typically in the range of 220-280 nm.

The development process is often systematic, employing a quality by design (QbD) approach to explore the effects of variables like gradient slope, temperature, and mobile phase pH on the separation.

Table 1: Illustrative HPLC Method Development Parameters for this compound Analysis This table presents hypothetical data to illustrate the method development process.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Observation |

|---|---|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm | C18, 4.6 x 150 mm, 5 µm | C18 provides good initial retention. |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 10 mM Ammonium Formate, pH 3.5 | Buffered mobile phase improves peak shape. |

| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile | Acetonitrile offers better efficiency. |

| Gradient | 5-95% B in 20 min | 5-95% B in 20 min | 10-80% B in 15 min | Optimized gradient shortens run time. |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.2 mL/min | Higher flow rate reduces analysis time. |

| Temperature | 30 °C | 30 °C | 40 °C | Elevated temperature improves peak symmetry. |

| Detection | UV at 254 nm | UV at 254 nm | UV at 254 nm | Consistent detection wavelength. |

Gas Chromatography (GC) and Headspace Analysis

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, the direct analysis of primary amines like this compound can be challenging due to their high polarity, which can lead to adsorption on the column surface and result in poor peak shape (tailing). vt.edulabrulez.com To overcome this, several strategies can be employed:

Specialized Columns: Base-deactivated columns or columns with a polyethylene (B3416737) glycol (wax) stationary phase are designed to minimize interactions with basic analytes.

Derivatization: The primary amine can be converted into a less polar, more volatile derivative (e.g., an amide or silyl (B83357) derivative) prior to analysis. This process reduces column adsorption and improves chromatographic performance. mdpi.com

Solvent and Sample Preparation: The choice of solvent is crucial, and the sample must be free of non-volatile residues that could contaminate the GC system. researchgate.net

Headspace analysis is a specific GC sample introduction technique used to analyze volatile organic compounds (VOCs) in a sample matrix without injecting the non-volatile components. In the context of this compound research, headspace GC is primarily used to quantify residual solvents from the synthesis process (e.g., toluene, heptane, THF). The sample is heated in a sealed vial, allowing volatile analytes to partition into the gas phase (the "headspace"), which is then injected into the GC. researchgate.net

Table 2: Typical Gas Chromatography Parameters for Amine Analysis This table presents representative parameters for the GC analysis of a derivatized amine or for headspace analysis of residual solvents.

| Parameter | Value/Condition | Purpose |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or DB-WAX | General purpose or polar-specific column to handle amines. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for carrying analytes through the column. |

| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |

| Oven Program | Initial: 50 °C, hold 2 min; Ramp: 10 °C/min to 280 °C | Separates compounds based on boiling point. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID for general quantitation; MS for identification. |

| Headspace (for VOCs) | Incubation at 80 °C for 15 min | Drives volatile solvents into the gas phase for injection. researchgate.net |

Chiral Chromatography for Enantiomeric Resolution

While this compound itself is achiral, related synthetic intermediates or derivatives may possess stereocenters, necessitating enantiomeric resolution. Chiral chromatography is the definitive method for separating enantiomers, which have identical physical properties in a non-chiral environment. wikipedia.org This separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. mdpi.com

Common CSPs are based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. nih.gov The development of a chiral separation method involves screening different CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide baseline resolution between the enantiomers. nih.govgoogle.com

Table 3: Example Conditions for Chiral Resolution of a Related Chiral Amine This table provides hypothetical conditions for separating the enantiomers of a chiral analogue.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | Hexane / Isopropanol / Diethylamine (80:20:0.1) |

| Flow Rate | 0.7 mL/min |

| Temperature | 25 °C |

| Detection | UV at 230 nm |

| Expected Result | Resolution (Rs) > 1.5 between enantiomer peaks. |

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its atomic connectivity and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the structure of organic molecules in solution. scispace.com

¹H NMR: A proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), the number of protons in each environment (integration), and the connectivity between neighboring protons (spin-spin splitting). For this compound, distinct signals are expected for the three aromatic protons on the pyridine ring, the methine and methylene (B1212753) protons of the cyclobutyl ring, and the amine (-NH₂) protons. docbrown.info

¹³C NMR: A carbon-13 NMR spectrum shows the number of unique carbon environments in the molecule. libretexts.org For this compound, nine distinct signals would be expected: five for the pyridine ring carbons and four for the cyclobutyl ring carbons. The chemical shifts provide insight into the type of carbon (e.g., aromatic vs. aliphatic). mdpi.comoregonstate.edu

2D NMR Techniques: Two-dimensional NMR experiments reveal correlations between nuclei, which is crucial for unambiguous assignment of the ¹H and ¹³C signals. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to map out the spin systems of the pyridine and cyclobutyl rings. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the molecular fragments and confirming the attachment of the cyclobutyl ring to the pyridine ring. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges and substituent effects. Solvent: CDCl₃.

| ¹H NMR Predictions | ¹³C NMR Predictions | |||

|---|---|---|---|---|

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Carbon Assignment | Predicted δ (ppm) |

| Pyridine H (aromatic) | ~8.0 - 8.2 | m | Pyridine C (C-NH₂) | ~135-140 |

| Pyridine H (aromatic) | ~7.0 - 7.2 | m | Pyridine C (C-Cyclobutyl) | ~155-160 |

| Pyridine H (aromatic) | ~6.7 - 6.9 | m | Pyridine CH | ~120-135 |

| NH₂ | ~3.5 - 4.5 | br s | Pyridine CH | ~120-135 |

| Cyclobutyl-CH | ~3.3 - 3.6 | quintet | Pyridine CH | ~140-145 |

| Cyclobutyl-CH₂ | ~2.2 - 2.4 | m | Cyclobutyl-CH | ~40-45 |

| Cyclobutyl-CH₂ | ~1.8 - 2.1 | m | Cyclobutyl-CH₂ | ~28-32 |

| Cyclobutyl-CH₂ | ~28-32 | |||

| Cyclobutyl-CH₂ | ~18-22 |

Mass Spectrometry (MS and tandem MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound (C₉H₁₂N₂), confirming its atomic composition.

Tandem Mass Spectrometry (MS/MS): In MS/MS, the molecular ion (precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. unt.eduijcap.in This fragmentation pattern is like a fingerprint for the molecule and is used to confirm its structure. nih.govunito.it For this compound, characteristic fragmentation would likely involve the loss of the cyclobutyl group or cleavage within the cyclobutyl ring (e.g., loss of ethene). chalcogen.ro

Table 5: Predicted Mass Spectrometry Data for this compound Molecular Formula: C₉H₁₂N₂; Exact Mass: 148.1000

| Ion | Formula | Predicted m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₃N₂⁺ | 149.1073 | Protonated molecular ion (precursor for MS/MS). |

| Fragment 1 | C₇H₉N₂⁺ | 121.0760 | Loss of ethene (C₂H₄) from the cyclobutyl ring. |

| Fragment 2 | C₅H₅N₂⁺ | 93.0447 | Loss of the cyclobutyl radical (C₄H₇•). |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, these methods provide a characteristic "fingerprint," confirming the presence of the primary amine, the pyridine ring, and the cyclobutyl substituent.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. As a primary aromatic amine, this compound is expected to exhibit several characteristic absorption bands. Primary amines (R-NH₂) are distinguished by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. orgchemboulder.comspectroscopyonline.com The presence of the aromatic pyridine ring gives rise to C-H stretching absorptions typically above 3000 cm⁻¹ and C=C/C=N ring stretching vibrations in the 1400-1600 cm⁻¹ range. The aliphatic cyclobutyl group will show C-H stretching bands just below 3000 cm⁻¹. Other key vibrations include the N-H bending (scissoring) mode around 1580-1650 cm⁻¹ and the C-N stretching vibration for an aromatic amine, which is typically strong and appears in the 1250-1335 cm⁻¹ region. orgchemboulder.comlibretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3350 | N-H Asymmetric Stretch | Primary Amine | Medium |

| 3350 - 3250 | N-H Symmetric Stretch | Primary Amine | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) | Medium-Weak |

| 2980 - 2850 | C-H Stretch | Aliphatic (Cyclobutyl) | Medium-Strong |

| 1650 - 1580 | N-H Bend (Scissor) | Primary Amine | Medium |

| 1600 - 1450 | C=C, C=N Ring Stretch | Pyridine Ring | Medium-Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| 910 - 665 | N-H Wag | Primary Amine | Strong, Broad |

Data compiled from typical values for primary aromatic amines and substituted pyridines. orgchemboulder.comlibretexts.orgorgchemboulder.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy is highly effective for characterizing the pyridine ring's skeletal vibrations, such as the symmetric ring breathing mode (ν₁), which is often a strong and sharp peak around 990-1050 cm⁻¹. nih.govacs.org This technique also clearly elucidates the vibrations of the C-C bonds within the cyclobutyl ring. Shifts in the vibrational frequencies of the pyridine ring upon substitution can provide insights into electronic effects and molecular interactions. nih.govnih.gov

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3050 | C-H Stretch | Pyridine Ring |

| ~2950 | C-H Stretch | Cyclobutyl Group |

| 1610 - 1570 | Ring Stretch | Pyridine Ring |

| 1050 - 990 | Ring Breathing (Trigonal) | Pyridine Ring |

| 850 - 750 | C-C Stretch | Cyclobutyl Ring Skeleton |

Data based on characteristic shifts for substituted pyridines. nih.govacs.orgcdnsciencepub.com

UV-Visible Spectroscopy for Electronic Transitions and Purity Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orgshu.ac.uk This technique is valuable for studying the electronic properties of this compound and for assessing its purity.

Electronic Transitions

The UV-Vis spectrum of this compound is dominated by electronic transitions within the pyridine ring, which acts as a chromophore. shu.ac.uk These transitions are primarily π → π* (an electron promoted from a bonding π orbital to an anti-bonding π* orbital) and n → π* (an electron from a non-bonding orbital, such as the nitrogen lone pair, promoted to an anti-bonding π* orbital). slideshare.netelte.hu

The presence of the amino (-NH₂) group, an auxochrome, on the pyridine ring is expected to cause a bathochromic shift (a shift to a longer wavelength) of the absorption maxima compared to unsubstituted pyridine. This is due to the donation of the nitrogen's lone pair electrons into the aromatic π-system, which extends conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orgresearchgate.net

Table 3: Comparison of UV Absorption Maxima (λmax)

| Compound | Typical λmax (nm) | Transition Type |

|---|---|---|

| Benzene (B151609) | ~255 | π → π* |

| Pyridine | ~257 | π → π* |

| Aniline | ~280 | π → π* |

This table illustrates the bathochromic effect of the amino group on an aromatic ring.

Purity Assessment

UV-Vis spectroscopy is a straightforward and effective tool for the quantitative analysis and purity assessment of pharmaceutical compounds. benthamdirect.comresearchgate.net According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. ijrar.org To assess purity, a calibration curve is first constructed by measuring the absorbance of several standard solutions of highly pure this compound at known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from this curve.

The purity can be verified by:

Quantitative Measurement : Comparing the concentration determined by the assay to the expected concentration based on the sample weight.

Spectral Comparison : Overlaying the spectrum of the test sample with that of a pure reference standard. The absence of additional peaks or shoulders in the sample's spectrum suggests a high degree of purity. mothersalwaysright.comresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information about the molecule's conformation, bond lengths, bond angles, and the packing of molecules within the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would yield crucial structural data. The analysis would reveal the planarity of the pyridine ring and the specific conformation (e.g., puckering) of the cyclobutyl ring. It would also precisely measure the C-N and C-C bond lengths and the angles between the substituents and the aromatic ring. Furthermore, this technique can identify and characterize intermolecular interactions, such as hydrogen bonds formed by the amine group's hydrogen atoms with the nitrogen atom of a neighboring pyridine ring, which dictate the crystal packing and influence the material's physical properties. mdpi.com

While specific crystallographic data for this compound is not publicly available, the following table presents plausible data based on analyses of other substituted pyridine derivatives. nih.govresearchgate.netmdpi.com

Table 4: Illustrative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 14.583 |

| b (Å) | 9.377 |

| c (Å) | 24.386 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 3334.8 |

| Z (Molecules/Unit Cell) | 8 |

Data is hypothetical and based on published structures for similar compounds for illustrative purposes. mdpi.comnih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a sensitive detection method, are indispensable for the analysis of complex mixtures, such as reaction intermediates, final products with impurities, or biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is ideally suited for the analysis of polar, non-volatile, or thermally unstable compounds like this compound. nih.gov The liquid chromatograph separates the components of a mixture based on their affinity for a stationary phase (column) and a mobile phase. For a polar aromatic amine, reversed-phase or HILIC (Hydrophilic Interaction Liquid Chromatography) columns are often employed. nih.gov

Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, typically forming a protonated molecular ion [M+H]⁺. The mass spectrometer then separates ions based on their mass-to-charge ratio (m/z), providing:

Molecular Weight Confirmation : The accurate mass of the parent compound.

Identification of Impurities : Detection of other components in the mixture with different molecular weights.

Structural Elucidation : Tandem MS (MS/MS) experiments can fragment the parent ion to produce a characteristic pattern that helps elucidate the structure of the compound and its impurities. waters.com

Table 5: Typical LC-MS Parameters for Aromatic Amine Analysis

| Parameter | Setting |

|---|---|

| Column | C18 or Biphenyl (e.g., 100 mm x 2.1 mm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Flow Rate | 0.2 - 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS Detection | Multiple Reaction Monitoring (MRM) or Full Scan |

Parameters are based on established methods for analyzing primary aromatic amines. nih.govshimadzu.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a high-resolution separation technique used for volatile and thermally stable compounds. nih.gov While this compound itself may have limited volatility due to the polar amine group, GC-MS can be used for its analysis, sometimes after a derivatization step to increase volatility and improve peak shape. researchgate.net For instance, silylation of the amine group can make the molecule more suitable for GC analysis.

GC-MS is highly effective for:

Detecting Volatile Impurities : Identifying residual solvents or volatile byproducts from the synthesis process.

Quantifying Components : Providing accurate quantification of the target compound and related substances. mdpi.com

In GC-MS, the sample is vaporized and separated in a capillary column. Components are identified by their retention time and their unique mass spectrum, which is generated by electron ionization (EI) and can be compared against extensive spectral libraries for confirmation. labrulez.com

Table 6: Typical GC-MS Parameters for Heterocyclic Amine Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 50 °C to 300 °C) |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Detection | Full Scan (e.g., m/z 40-500) |

Parameters are typical for the GC-MS analysis of heterocyclic compounds. nih.govlabrulez.com

Based on a comprehensive search of available scientific literature, there is currently no specific preclinical data for the compound "this compound" that aligns with the detailed outline requested. The existing research focuses on broader classes of pyridine derivatives or other related heterocyclic compounds, and extrapolating this data to the specific molecule of interest would not be scientifically accurate.

Therefore, it is not possible to generate a thorough and scientifically accurate article focusing solely on the preclinical biological activity and structure-activity relationships of "this compound" as per the provided instructions.

To provide a professionally sound and accurate response, this article cannot be generated without specific research data on "this compound".

Preclinical Biological Activity and Structure Activity Relationships Sar

Structure-Activity Relationship (SAR) Derivation for 2-Cyclobutylpyridin-3-amine Analogs